molecular formula C17H11ClN2O4 B11958002 4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide CAS No. 68352-29-4

4'-Chloro-1-hydroxy-2'-nitro-2-naphthanilide

Cat. No.: B11958002
CAS No.: 68352-29-4
M. Wt: 342.7 g/mol
InChI Key: VYLPTAIYPFRUCX-UHFFFAOYSA-N
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Description

4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide is an organic compound with the molecular formula C17H11ClN2O4 and a molecular weight of 342.741 . This compound is known for its unique structural properties, which include a chloro group, a hydroxy group, and a nitro group attached to a naphthalene ring system. It is often used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide typically involves the nitration of 4’-chloro-1-hydroxy-2-naphthanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the naphthalene ring .

Industrial production methods may involve large-scale nitration processes with optimized conditions to maximize yield and purity. These methods often include purification steps such as recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with target molecules, enhancing its binding affinity. The chloro group can participate in electrophilic aromatic substitution reactions, modifying the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide can be compared with other similar compounds, such as:

  • 2’-Chloro-1-hydroxy-4’-nitro-2-naphthanilide
  • 4-Chloro-1-hydroxy-4’-nitro-2-naphthanilide
  • 4-Chloro-1-hydroxy-3’-nitro-2-naphthanilide

These compounds share similar structural features but differ in the position of the chloro, hydroxy, and nitro groups on the naphthalene ring. The unique positioning of these groups in 4’-Chloro-1-hydroxy-2’-nitro-2-naphthanilide contributes to its distinct reactivity and applications .

Properties

CAS No.

68352-29-4

Molecular Formula

C17H11ClN2O4

Molecular Weight

342.7 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C17H11ClN2O4/c18-11-6-8-14(15(9-11)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22)

InChI Key

VYLPTAIYPFRUCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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